Cyanine3 amine
CAS No.: 2247688-56-6
Cat. No.: VC0524644
Molecular Formula: C36H52Cl2N4O
Molecular Weight: 627.74
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247688-56-6 |
---|---|
Molecular Formula | C36H52Cl2N4O |
Molecular Weight | 627.74 |
IUPAC Name | 6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
Standard InChI | InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Composition
Cyanine3 amine is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C36H52Cl2N4O |
Molecular Weight | 627.73 g/mol |
CAS Number | 2247688-56-6 |
IUPAC Name | 3H-Indolium, 1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-, chloride, hydrochloride (1:1:1) |
The compound is structurally characterized as a functionalized cyanine dye containing a free amino group and is considered an analog of Cy3® . The molecular structure features two indole rings connected by a polymethine chain, which contributes to its spectral properties and fluorescence capability .
Structural Variations
There are different salt forms of Cyanine3 amine available, including the TFA (trifluoroacetic acid) salt variation. The TFA salt form (C38H51F3N4O3) has a slightly higher molecular weight of 668.83 g/mol compared to the standard chloride salt form . These structural variations maintain similar spectral properties while offering different solubility profiles for specific applications.
Physical Properties
Appearance and Solubility
Cyanine3 amine presents as a red powder in its pure form . The compound exhibits moderate solubility in water, which is enhanced by its salt formulation. It demonstrates excellent solubility in polar organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols . This solubility profile makes it versatile for different experimental conditions and labeling protocols.
Storage Condition | Specification |
---|---|
Recommended Storage | −20°C in the dark |
Shelf Life | 24 months after receipt when properly stored |
Transportation Condition | Room temperature (up to 3 weeks) |
Special Considerations | Avoid prolonged exposure to light; Desiccate |
The compound requires cold storage to maintain stability and prevent degradation. While it can be transported at ambient temperatures for short periods, extended exposure to light should be avoided to preserve its fluorescent properties .
Spectral Characteristics
Absorption and Emission Profile
Cyanine3 amine exhibits distinctive spectral properties that make it valuable for fluorescence applications:
Spectral Property | Value |
---|---|
Excitation/Absorption Maximum | 555 nm |
Emission Maximum | 570-572 nm |
Extinction Coefficient | 150,000 cm⁻¹M⁻¹ |
Fluorescence Quantum Yield | 0.31 |
Correction Factor (260 nm) | 0.04 |
Correction Factor (280 nm) | 0.09 |
These spectral characteristics place Cyanine3 amine in the orange-fluorescent region of the visible spectrum . The high extinction coefficient indicates strong light absorption, while the quantum yield reflects good fluorescence efficiency, making it suitable for sensitive detection applications.
Spectral Compatibility
Functional Applications
Reactive Chemistry
The primary amine group of Cyanine3 amine enables specific chemical reactions for bioconjugation purposes. It functions as a carbonyl-reactive building block that can modify carboxylic groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Additionally, it reacts with activated esters such as N-hydroxysuccinimide (NHS) esters through the formation of stable amide bonds .
Biological Labeling Applications
Cyanine3 amine has found extensive application in biological research:
-
Protein labeling via carboxylic acid moieties
-
Peptide conjugation for tracking and detection
-
Oligonucleotide labeling for nucleic acid studies
-
Use as a polar tracer in cellular localization studies
The compound is particularly valued for biomolecule labeling as it exhibits enhanced fluorescence upon binding to proteins . Additionally, Cyanine3 conjugates produce less background fluorescence than tetramethylrhodamine (TAMRA) and many other commonly used fluorescent dyes, resulting in improved signal-to-noise ratios in imaging applications .
pH Stability
Cyanine3 amine demonstrates remarkable pH insensitivity across a wide range (pH 4 to pH 10) . This stability across physiological and experimental pH ranges makes it highly suitable for biological applications where pH variations might occur.
Unit Size | Typical Price Range (2025) |
---|---|
1 mg | $125-165 |
5 mg | $260 |
25 mg | $510 |
50 mg | $895 |
100 mg | $1490 |
Commercial preparations typically undergo quality control verification using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with most products meeting a 95% purity standard .
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of Cyanine3 amine in DMSO:
Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
---|---|---|---|
1 mM | 1.11 mL | 5.55 mL | 11.1 mL |
5 mM | 222 µL | 1.11 mL | 2.22 mL |
10 mM | 111 µL | 555 µL | 1.11 mL |
These calculations are based on the molecular weight of 627.73 g/mol and are intended only for preparing stock solutions . Appropriate experimental or physiological buffers should be used for specific applications.
Comparative Analysis
Comparison with Related Fluorophores
Cyanine3 amine belongs to a family of cyanine dyes with varying spectral properties:
Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
---|---|---|---|---|
Cyanine3 amine | 555 | 570-572 | 150,000 | 0.31 |
Cyanine5 amine | 651 | 670 | 250,000 | 0.27-0.4 |
Cyanine7 amine | 756 | 779 | 250,000 | 0.3 |
This spectrum of related compounds allows researchers to select appropriate fluorophores for multicolor labeling experiments based on specific wavelength requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume